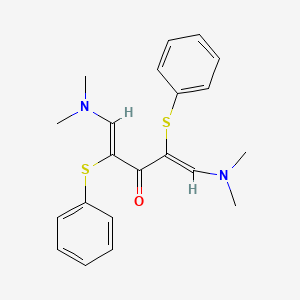

![molecular formula C12H6ClF3N4 B3036008 8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 338795-36-1](/img/structure/B3036008.png)

8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

The compound 8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is characterized by a triazole ring fused to a pyridine ring. This class of compounds is known for its potential in medicinal chemistry due to the presence of various functional groups that can be modified to enhance biological activity.

Synthesis Analysis

The synthesis of related triazolopyridine compounds involves the oxidative cyclization of aldehyde-derived hydrazones. This process is mediated by bromine, as described in the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . Although the exact synthesis of this compound is not detailed in the provided papers, the methods used for similar compounds suggest that halogen-mediated cyclization could be a key step in its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, was confirmed using single-crystal X-ray diffraction . The compound crystallized in the monoclinic space group with specific lattice parameters. Theoretical calculations, including density functional theory (DFT) studies, were performed to optimize the geometry and analyze the frontier orbital energy and atomic net charges . These studies provide insights into the electronic structure of the compound, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The presence of halogen functionalities in the triazolopyridine nucleus allows for versatile chemical reactions. For instance, the related 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can undergo Dimroth rearrangement, which is promoted by either base or acid, to convert into [1,2,4]triazolo[1,5-c]pyrimidines . Additionally, these halogenated compounds are suitable for further diversification through palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions are essential for the modification of the core structure to enhance its properties or to create derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. The compound 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was characterized using various techniques, including NMR, FTIR, MS, and elemental analysis . The crystalline structure and the theoretical calculations provide additional information on the compound's properties, such as stability, solubility, and reactivity. These properties are critical for the compound's application in chemical synthesis and potential use in drug development.

Applications De Recherche Scientifique

Synthesis and Characterization :

- A novel synthesis method for a series of substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines was developed using microwave irradiation. These compounds were characterized by 1H NMR, MS, and elemental analysis (Yang et al., 2015).

- Another study presented the crystal structure of a novel 1,2,4-triazolo[4,3-a]pyridine compound, also revealing its antifungal activities (Wang et al., 2018).

Biological Activity :

- Research has demonstrated that certain derivatives of this compound exhibit weak antifungal activity (Yang et al., 2015).

- Other derivatives were found to have significant antifungal and insecticidal activities. For instance, certain compounds showed high inhibition rates against various fungi and more than 90% mortality against certain insects (Xu et al., 2017).

Applications in Agriculture :

- Some substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with 8-chloro-[1,2,4]triazolo[4,3-a]pyridine structure, were found to possess excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).

Theoretical Studies and Crystal Structure Analysis :

- Several studies have focused on the theoretical calculation and crystal structure analysis of various derivatives, providing insights into their molecular structure and potential interactions (Mu et al., 2015), (El-Kurdi et al., 2021).

Chemical Properties and Synthesis Methods :

- Innovative synthesis methods for this compound and its derivatives have been explored, highlighting their potential for efficient and environmentally friendly production (Zhang et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-chloro-3-pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4/c13-9-5-8(12(14,15)16)6-20-10(18-19-11(9)20)7-1-3-17-4-2-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFVZAGHIVGJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146001 | |

| Record name | 8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338795-36-1 | |

| Record name | 8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338795-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3-(4-pyridinyl)-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B3035925.png)

![5-[2-(4-Chloroanilino)vinyl]-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B3035933.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3035934.png)

![7-chloro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3035937.png)

![2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3035938.png)

![2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3035939.png)

![2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B3035942.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperidine-4-carboxamide](/img/structure/B3035943.png)

![1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3035945.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]butanamide](/img/structure/B3035947.png)